molecular formula C9H13NO B1353345 1-(3-Ethoxyphenyl)methanamine CAS No. 93071-76-2

1-(3-Ethoxyphenyl)methanamine

Cat. No.: B1353345
CAS No.: 93071-76-2
M. Wt: 151.21 g/mol
InChI Key: ORFDOJUUDDVASP-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)methanamine, also known as 3-ethoxybenzylamine, is an organic compound with the molecular formula C9H13NO. It is a derivative of benzylamine, where the benzene ring is substituted with an ethoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, 3-ethoxybenzylamine can be prepared by reducing 3-ethoxybenzyl nitrate using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the nitro compound using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Ethoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)methanamine involves its interaction with specific molecular targets. In biological systems, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The ethoxy group and the amine functionality play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: This substitution pattern can enhance its binding affinity in biological systems and provide distinct synthetic advantages in organic chemistry .

Properties

IUPAC Name

(3-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFDOJUUDDVASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426806
Record name 1-(3-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-76-2
Record name 3-Ethoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93071-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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